2-Chloro-4-nitrophenyl-beta-D-lactoside

説明

特性

IUPAC Name |

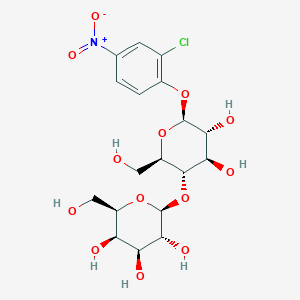

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-MUKCROHVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583467 |

Source

|

| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120583-41-7 |

Source

|

| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-nitrophenyl-β-D-lactoside: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-4-nitrophenyl-β-D-lactoside, a chromogenic substrate of significant interest to researchers, scientists, and professionals in drug development and diagnostics. We will delve into its chemical structure, physicochemical properties, a probable synthesis route, and its primary application in enzymatic assays.

Introduction: The Utility of Chromogenic Substrates

In the realm of biochemistry and molecular biology, chromogenic substrates are indispensable tools for the detection and quantification of enzyme activity. These compounds are structurally designed to be colorless and stable until they interact with a specific enzyme. Upon enzymatic cleavage, a chromophore is released, resulting in a measurable color change. The intensity of this color is directly proportional to the enzyme's activity, allowing for sensitive and straightforward quantification using spectrophotometry. 2-Chloro-4-nitrophenyl-β-D-lactoside (CNP-Lactoside) is a prime example of such a substrate, tailored for the study of β-lactosidases, including β-galactosidase and cellobiohydrolase.

Molecular Structure and Physicochemical Properties

2-Chloro-4-nitrophenyl-β-D-lactoside is a synthetic glycoside. Its structure consists of a lactose disaccharide (composed of a β-D-galactose and a β-D-glucose unit) linked to a 2-chloro-4-nitrophenol aglycone via a β-glycosidic bond.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 120583-41-7 | [1] |

| Molecular Formula | C₁₈H₂₄ClNO₁₃ | [1] |

| Molecular Weight | 497.8 Da | [1] |

| Appearance | White to off-white powder | General knowledge |

| Purity | >98% | [1] |

| Solubility | Partially soluble in water | [1] |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

The presence of the electron-withdrawing nitro group on the phenyl ring and the chloro-substituent are critical to the molecule's function. They contribute to the stability of the glycosidic bond while ensuring that the released 2-chloro-4-nitrophenol (CNP) has a distinct absorbance maximum in the visible spectrum, away from potential interferences from biological samples.

Synthesis of 2-Chloro-4-nitrophenyl-β-D-lactoside

The general principle of the Koenigs-Knorr reaction involves the reaction of a glycosyl halide (in this case, acetobromolactose) with an alcohol (2-chloro-4-nitrophenol) in the presence of a promoter, typically a silver or mercury salt. The acetyl protecting groups on the lactose are subsequently removed by deacetylation.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for 2-Chloro-4-nitrophenyl-β-D-lactoside.

Experimental Causality:

-

Acetobromolactose as Glycosyl Donor: The bromine at the anomeric carbon is a good leaving group, facilitating the nucleophilic attack by the hydroxyl group of 2-chloro-4-nitrophenol. The acetyl protecting groups on the lactose prevent unwanted side reactions and improve solubility in organic solvents.

-

Silver Carbonate as Promoter: The silver salt activates the glycosyl bromide by coordinating with the bromine, making the anomeric carbon more electrophilic and susceptible to attack.

-

Zemplén Deacetylation: This is a mild and efficient method for removing acetyl protecting groups from carbohydrates using a catalytic amount of sodium methoxide in methanol.

Structural Characterization (Theoretical)

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Three protons on the 2-chloro-4-nitrophenyl ring would appear in the downfield region (typically δ 7.0-8.5 ppm), exhibiting characteristic splitting patterns (doublets and a doublet of doublets) due to their coupling.

-

Anomeric Protons: Two anomeric protons (one from the glucose and one from the galactose residue) would be observed as doublets, with their chemical shifts and coupling constants being indicative of their β-configuration.

-

Carbohydrate Backbone Protons: A complex series of overlapping multiplets in the region of δ 3.5-5.5 ppm would correspond to the remaining protons of the lactose moiety.

Predicted ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six signals corresponding to the carbons of the 2-chloro-4-nitrophenyl ring would be present, with their chemical shifts influenced by the chloro and nitro substituents.

-

Anomeric Carbons: Two signals in the region of δ 95-105 ppm would correspond to the anomeric carbons of the glucose and galactose units.

-

Carbohydrate Backbone Carbons: The remaining carbons of the lactose moiety would give rise to signals in the δ 60-80 ppm range.

Predicted Mass Spectrometry Fragmentation:

In an electrospray ionization mass spectrum (ESI-MS), the molecular ion [M-H]⁻ or [M+Na]⁺ would be expected. Fragmentation would likely involve the cleavage of the glycosidic bond, leading to the detection of ions corresponding to the 2-chloro-4-nitrophenolate anion and the lactose moiety.

Application in Enzymatic Assays

The primary utility of 2-Chloro-4-nitrophenyl-β-D-lactoside is as a chromogenic substrate for the detection and quantification of β-lactosidase activity.

Mechanism of Action:

Caption: Enzymatic hydrolysis of 2-Chloro-4-nitrophenyl-β-D-lactoside.

Detailed Experimental Protocol for β-Galactosidase Assay:

This protocol is adapted from standard procedures for similar chromogenic substrates and should be optimized for the specific enzyme and experimental conditions.

Reagents and Materials:

-

2-Chloro-4-nitrophenyl-β-D-lactoside (Substrate)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.3, containing 1 mM MgCl₂ and 50 mM β-mercaptoethanol)

-

Stop Solution (e.g., 1 M sodium carbonate)

-

β-galactosidase enzyme solution (or cell lysate containing the enzyme)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate or cuvettes

-

Incubator or water bath at the optimal temperature for the enzyme (e.g., 37°C)

Assay Procedure:

-

Prepare Substrate Solution: Dissolve 2-Chloro-4-nitrophenyl-β-D-lactoside in the assay buffer to a final concentration of 1-4 mg/mL. This solution should be prepared fresh.

-

Set up the Reaction:

-

In a 96-well plate, add 50 µL of the enzyme sample (or cell lysate) to each well. Include appropriate controls (e.g., a blank with buffer instead of enzyme, and a positive control with a known amount of β-galactosidase).

-

Pre-incubate the plate at the desired temperature for 5 minutes.

-

-

Initiate the Reaction: Add 50 µL of the pre-warmed substrate solution to each well to start the reaction. Mix gently.

-

Incubate: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes). The incubation time should be sufficient to allow for a measurable color change but should be within the linear range of the reaction.

-

Stop the Reaction: Add 100 µL of the stop solution to each well. The high pH of the sodium carbonate stops the enzymatic reaction and ensures that the 2-chloro-4-nitrophenol is in its phenolate form, which is intensely yellow.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculate Enzyme Activity: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can be calculated using the Beer-Lambert law, with a known extinction coefficient for 2-chloro-4-nitrophenol under the assay conditions.

Self-Validating System: The inclusion of a blank control accounts for any non-enzymatic hydrolysis of the substrate. A positive control with a known enzyme concentration validates the assay components and procedure. A standard curve prepared with known concentrations of 2-chloro-4-nitrophenol can be used for precise quantification.

Safety, Handling, and Storage

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the compound.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

Handle in a well-ventilated area.

Storage and Stability:

-

Store the solid compound at -20°C, protected from light and moisture.

-

Stock solutions of the substrate should be prepared fresh. If short-term storage is necessary, they should be stored at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.

Conclusion

2-Chloro-4-nitrophenyl-β-D-lactoside is a valuable tool for researchers studying β-lactosidases. Its properties as a chromogenic substrate allow for a straightforward and sensitive assay of enzyme activity. While specific experimental data for its synthesis and complete spectral characterization are not widely available, its properties and applications can be reliably inferred from established chemical principles and data from analogous compounds. The protocols and information provided in this guide offer a solid foundation for the effective use of this important biochemical reagent.

References

Sources

Introduction: The Utility of a Precision Chromogenic Substrate

An In-Depth Technical Guide to 2-Chloro-4-nitrophenyl-β-D-lactoside

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzymatic research and high-throughput screening, the demand for reliable, sensitive, and quantifiable assay methodologies is paramount. 2-Chloro-4-nitrophenyl-β-D-lactoside is a synthetic chromogenic substrate meticulously designed for the specific and sensitive detection of β-lactosidase and cellobiohydrolase activity.[1][2][3] Its core utility lies in its ability to generate a distinct, colored product upon enzymatic cleavage, providing a direct and continuous method for monitoring enzyme kinetics. This guide offers a comprehensive overview of its chemical properties, mechanism of action, and practical application, establishing a framework for its effective integration into research and development workflows. The molecular weight of this compound is a foundational parameter, established at 497.8 g/mol .[1][2][3]

Physicochemical Characteristics

A thorough understanding of a substrate's physical and chemical properties is critical for its proper handling, storage, and application in experimental design. The key characteristics of 2-Chloro-4-nitrophenyl-β-D-lactoside are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 497.8 g/mol (Da) | [1][2][3] |

| Molecular Formula | C₁₈H₂₄ClNO₁₃ | [1][3] |

| CAS Number | 120583-41-7 | [1][2][3] |

| Appearance | Powder | [1] |

| Purity | Typically >98% | [1] |

| Solubility | Partly soluble in water | [1] |

| Nature | Synthetic | [1] |

The Underlying Principle: A Self-Reporting Enzymatic Reaction

The functionality of 2-Chloro-4-nitrophenyl-β-D-lactoside is rooted in a straightforward yet elegant biochemical principle. The compound consists of a lactose disaccharide covalently linked to a 2-chloro-4-nitrophenol (CNP) molecule via a β-glycosidic bond. This bond is the specific target for enzymes like β-lactosidase.

In its intact form, the substrate is colorless. However, upon enzymatic hydrolysis, the glycosidic bond is cleaved, releasing two products: lactose and the free chromophore, 2-chloro-4-nitrophenol. The liberated CNP imparts a distinct yellow color to the solution, which can be accurately quantified by measuring its absorbance spectrophotometrically.[1][2]

The rate of CNP formation, observed as an increase in absorbance at approximately 405 nm, is directly proportional to the enzymatic activity within the sample.[1] This relationship forms the basis for a continuous kinetic assay, allowing for real-time measurement of enzyme performance. The pKa of the released 2-chloro-4-nitrophenol is approximately 5.5, a crucial factor to consider when selecting assay buffer conditions to ensure optimal color development.[1]

Caption: General workflow for a kinetic enzyme assay.

Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM 4-morpholinoethanesulfonic acid (MES) buffer, adjusting the pH to 6.2. [4] * Substrate Stock Solution: Prepare a 10 mM stock solution of 2-Chloro-4-nitrophenyl-β-D-lactoside in the Assay Buffer. Gentle warming may be required to fully dissolve the powder. Protect from light.

-

Enzyme Dilutions: Prepare a series of dilutions of the enzyme sample in cold Assay Buffer. The optimal dilution should yield a linear rate of absorbance change over the desired measurement period.

-

Stop Solution (Optional): Prepare a 1 M sodium carbonate solution. This can be used to stop the reaction at specific time points for endpoint assays.

-

-

Assay Setup (96-well plate format):

-

Add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the enzyme dilution (or buffer for the "no enzyme" blank) to the appropriate wells.

-

Mix gently and pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the 10 mM substrate stock solution to each well, bringing the final volume to 200 µL and the final substrate concentration to 1 mM.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every 60 seconds for a total of 10-20 minutes.

-

-

Data Analysis and Interpretation:

-

For each sample, plot absorbance (A₄₀₅) versus time (minutes).

-

Identify the linear portion of the curve (the initial velocity phase).

-

Calculate the rate of reaction (ΔA₄₀₅/min) by determining the slope of this linear portion.

-

Convert the rate into enzymatic activity using the Beer-Lambert law:

-

Activity (U/mL) = (Slope × Total Assay Volume) / (ε × Path Length × Enzyme Volume)

-

Where:

-

Slope is the change in absorbance per minute (ΔA₄₀₅/min).

-

ε (Molar Extinction Coefficient) for 2-chloro-4-nitrophenol at 405 nm is approximately 12,900 M⁻¹cm⁻¹ (or 12.9 mM⁻¹cm⁻¹). [5] * Path Length is the light path through the well in cm (typically calculated for a given volume in a specific microplate).

-

Total Assay Volume and Enzyme Volume are in mL.

-

-

-

Synthesis and Chemical Structure

2-Chloro-4-nitrophenyl-β-D-lactoside is a synthetic compound, not naturally occurring. Its synthesis involves the chemical coupling of a protected lactose derivative with 2-chloro-4-nitrophenol. The process requires strategic use of protecting groups to ensure the formation of the correct β-glycosidic linkage and prevent unwanted side reactions. General synthetic strategies often involve glycosylation of the phenolic acceptor (2-chloro-4-nitrophenol) with an activated lactose donor, such as a glycosyl halide or acetate, in the presence of a Lewis acid catalyst. [6]Chemo-enzymatic approaches can also be employed for the selective synthesis of specific anomers. [7]

Conclusion

2-Chloro-4-nitrophenyl-β-D-lactoside stands as a highly effective and reliable tool for researchers in biochemistry, molecular biology, and drug discovery. Its well-defined chemical properties, coupled with a simple and robust detection mechanism, allow for the sensitive and accurate quantification of key enzymes. By understanding the principles behind its use and implementing well-controlled experimental designs, scientists can leverage this substrate to accelerate their research and generate high-quality, reproducible data.

References

-

2-CHLORO-4-NITROPHENYL-BETA-D-MALTOTRIOSIDE. Chemsrc. [Link]

-

4-Nitrophenyl-β-lactoside. Megazyme. [Link]

- Preparation of 4-chloro-2-nitrophenol.

-

2-Chloro-4-nitrophenyl-β-D-maltotrioside new substrate for α-amylase determination in biological fluids. ResearchGate. [Link]

-

Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside. PubMed. [Link]

-

Sources of β-galactosidase and its applications in food industry. PMC. [Link]

-

Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. PubMed. [Link]

- Process for the preparation of 2-chloro-4-nitrotoluene.

-

Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. [Link]

Sources

- 1. 2-Chloro-4-nitrophenyl-Beta-D-lactoside (CAS 120583-41-7) | Abcam [abcam.com]

- 2. biosynth.com [biosynth.com]

- 3. Glycosides | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Chromogenic substrate for beta-lactosidase

Technical Deep Dive: Chromogenic Substrates for -Galactosidase

Clarification on Nomenclature: The term "beta-lactosidase" is a non-standard designation. In biochemical literature, the enzyme responsible for hydrolyzing the

Mechanistic Chemistry & Signal Generation[3]

The utility of

The Cleavage Mechanism

Upon binding, the enzyme acts as a retaining glycosidase. The nucleophilic glutamate residue in the active site attacks the anomeric center, releasing the aglycone (the reporter molecule). The resulting galactosyl-enzyme intermediate is then hydrolyzed by water, regenerating the enzyme.

Key Distinction in Signal Output:

-

Soluble Chromophores (Quantification): Substrates like ONPG and CPRG release an aglycone that undergoes a tautomeric shift or deprotonation to become colored in solution.

-

Precipitating Chromophores (Localization): Substrates like X-Gal release an indoxyl derivative that must dimerize and oxidize to form an insoluble precipitate.

Visualization: Reaction Pathway

Caption: Mechanistic bifurcation of β-gal substrates leading to either soluble quantification or insoluble localization.

Substrate Selection Matrix

Choosing the correct substrate is the single most critical decision in assay design. The following matrix synthesizes extinction coefficients, sensitivity, and application suitability.

| Substrate | Full Name | Readout | Sensitivity | Primary Application | |

| ONPG | o-nitrophenyl- | Yellow (Soluble) | 420 nm | Moderate | Kinetic studies, Standard ELISA |

| CPRG | Chlorophenol red- | Red/Magenta (Soluble) | 570-595 nm | High (~10-20x > ONPG) | High-Throughput Screening (HTS), Low expression |

| X-Gal | 5-bromo-4-chloro-3-indolyl- | Blue (Precipitate) | Visual | N/A (Qualitative) | In situ histochemistry, Blue/White screening |

| Bluo-Gal | Halogenated Indolyl derivative | Dark Blue (Precipitate) | Visual | High | Histochemistry (Darker precipitate than X-Gal) |

| MUG | 4-methylumbelliferyl- | Fluorescent | Ex 360 / Em 460 | Ultra-High | Low-abundance protein detection |

Scientific Insight:

-

Why CPRG for Screening? CPRG is superior to ONPG for drug discovery (HTS) because its absorption max (570 nm) is further from the UV/blue region where many small molecules and cellular debris absorb, reducing false positives (background interference). Additionally, its higher extinction coefficient allows for shorter incubation times.

-

Why X-Gal for Senescence? X-Gal remains the gold standard for detecting Senescence-Associated

-gal (SA-

Advanced Experimental Protocols

Protocol A: High-Sensitivity Quantitative Assay (CPRG Method)

Target Audience: Drug discovery researchers performing reporter gene assays.

Rationale: This protocol utilizes CPRG due to its high sensitivity, allowing for the detection of weak promoters or low transfection efficiency.

Reagents:

-

Lysis Buffer: 100 mM Phosphate buffer (pH 7.0), 0.1% Triton X-100 (or NP-40), 1 mM MgCl2.

-

Substrate Solution: 2 mM CPRG in phosphate buffer.

-

Stop Solution: 1 M Na2CO3.

Workflow:

-

Lysis: Aspirate media from adherent cells (96-well plate). Add 50 µL Lysis Buffer. Incubate 15 min at RT.

-

Reaction: Add 50 µL of 2 mM CPRG substrate.

-

Kinetics: Incubate at 37°C. Monitor color shift from yellow to dark red.

-

Critical Step: Unlike ONPG, CPRG turnover is rapid. Measure early (15-60 min) to remain in the linear range.

-

-

Termination: Stop reaction with 150 µL 1 M Na2CO3 if performing endpoint reading.

-

Quantification: Read Absorbance at 570 nm .

Protocol B: Senescence-Associated -Gal Staining (In Situ)

Target Audience: Aging and oncology researchers.

Rationale: This protocol modifies the standard X-Gal stain. Normal lysosomal

Reagents:

-

Fixative: 2% Formaldehyde / 0.2% Glutaraldehyde in PBS.[4]

-

Staining Solution (pH 6.0):

Step-by-Step:

-

Wash: Rinse cells 1x with PBS.

-

Fixation: Add Fixative for exactly 5 minutes .

-

Warning: Over-fixation (>5 min) can denature the enzyme and destroy activity.

-

-

Wash: Rinse 2x with PBS to remove glutaraldehyde.

-

Stain: Add Staining Solution.[4] Incubate at 37°C (non-CO2 incubator) for 12–16 hours.

-

Imaging: Observe under brightfield microscopy for blue-green cytoplasmic precipitate.

Troubleshooting & Optimization Logic

Endogenous Activity Suppression

Mammalian cells contain endogenous lysosomal

-

Heat Inactivation: For quantitative assays (ONPG/CPRG), endogenous enzyme is often less stable than the bacterial lacZ reporter. Heating lysates to 50°C for 60 minutes prior to assay can inactivate mammalian forms while preserving E. coli

-gal. -

pH Control: As detailed in Protocol B, strict adherence to pH is the primary filter for specificity.

Solubility Issues (X-Gal)

X-Gal is insoluble in water. It must be dissolved in N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at 20 mg/mL before adding to the aqueous buffer.

-

Self-Validating Check: If the stock solution turns pink, the solvent is likely acidic or the X-Gal has hydrolyzed. Discard and prepare fresh.

Visualization: Assay Decision Tree

Caption: Decision matrix for selecting the optimal chromogenic substrate based on experimental constraints.

References

-

Dimri, G. P., et al. (1995).[3][4] A biomarker that identifies senescent human cells in culture and in aging skin in vivo.[4] Proceedings of the National Academy of Sciences, 92(20), 9363–9367. (Establishes the pH 6.0 SA-

-gal protocol). Retrieved from [Link] -

Eustice, D. C., et al. (1991). A sensitive method for the detection of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-galactosidase in transfected mammalian cells.[5] BioTechniques, 11(6), 739–742. (Compares CPRG vs ONPG sensitivity). Retrieved from [Link]

Sources

- 1. Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23) | Helier Scientific ltd [helierscientific.com]

- 2. amerigoscientific.com [amerigoscientific.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. buckinstitute.org [buckinstitute.org]

- 5. A sensitive method for the detection of beta-galactosidase in transfected mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Cleavage of 2-Chloro-4-nitrophenyl-β-D-lactoside: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the enzymatic cleavage of 2-Chloro-4-nitrophenyl-β-D-lactoside (CNPL), a chromogenic substrate pivotal for the sensitive detection and quantification of β-galactosidase activity. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying biochemical principles, offers a detailed experimental protocol, and explores the applications of this versatile substrate.

Introduction: The Significance of Chromogenic β-Galactosidase Substrates

β-Galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into their constituent monosaccharides, is a cornerstone of molecular biology and biotechnology.[1] Its applications range from a reporter gene in studies of gene expression and regulation to a diagnostic marker for certain diseases.[1][2] The utility of β-galactosidase in these contexts is greatly enhanced by the availability of chromogenic substrates, which upon enzymatic cleavage, yield a colored product that is readily quantifiable.[3]

Among these, 2-Chloro-4-nitrophenyl-β-D-lactoside (CNPL) has emerged as a highly sensitive substrate for lactosidase activity.[4] This synthetic glycoside is composed of a lactose moiety linked to a 2-chloro-4-nitrophenyl group. In its intact form, CNPL is colorless. However, upon enzymatic hydrolysis by β-galactosidase, it releases lactose and the vibrant yellow chromophore, 2-chloro-4-nitrophenol (CNP).[4] The intensity of the yellow color, which can be measured spectrophotometrically, is directly proportional to the amount of β-galactosidase activity in the sample.[4]

The Chemistry of Cleavage: Mechanism and Products

The enzymatic cleavage of CNPL by β-galactosidase is a hydrolytic reaction that targets the β-glycosidic bond linking the lactose disaccharide to the 2-chloro-4-nitrophenoxy group. The fundamental mechanism of β-galactosidase action involves a two-step process: galactosylation and degalactosylation. In the galactosylation step, a glutamate residue in the enzyme's active site acts as a nucleophile, attacking the anomeric carbon of the galactose residue and forming a covalent enzyme-galactosyl intermediate. This is followed by the degalactosylation step, where a water molecule hydrolyzes this intermediate, releasing galactose and regenerating the free enzyme.

The overall reaction for the cleavage of CNPL can be summarized as follows:

2-Chloro-4-nitrophenyl-β-D-lactoside + H₂O --(β-Galactosidase)--> Lactose + 2-Chloro-4-nitrophenol

The key to the utility of CNPL as a reporter substrate lies in the spectral properties of its cleavage product, 2-chloro-4-nitrophenol (CNP). This compound exhibits a strong absorbance in the visible spectrum, with a maximum absorbance typically measured at 405 nm.[4] The rate of formation of CNP, and thus the increase in absorbance at 405 nm, provides a direct and continuous measure of the β-galactosidase activity.

Quantitative Analysis of β-Galactosidase Activity using CNPL

The quantification of β-galactosidase activity using CNPL is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species. The activity of the enzyme is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under defined conditions.

Key Parameters for Quantification

To accurately calculate the enzyme activity, the following parameters are essential:

| Parameter | Symbol | Value | Source |

| Molar Extinction Coefficient of 2-Chloro-4-nitrophenol at 405 nm | ε | 14,580 M⁻¹ cm⁻¹ | (Source for molar extinction coefficient) |

| Wavelength for Absorbance Measurement | λ | 405 nm | [4] |

| Path Length of Cuvette | l | Typically 1 cm |

Calculation of Enzyme Activity

The activity of β-galactosidase can be calculated using the following formula:

Activity (units/mL) = (ΔA₄₀₅ / min) * V_total / (ε * l * V_enzyme)

Where:

-

ΔA₄₀₅ / min is the initial rate of change in absorbance at 405 nm per minute.

-

V_total is the total volume of the assay reaction (in mL).

-

ε is the molar extinction coefficient of 2-chloro-4-nitrophenol (14,580 M⁻¹ cm⁻¹).

-

l is the path length of the cuvette (in cm).

-

V_enzyme is the volume of the enzyme sample added to the assay (in mL).

Experimental Protocol: A Step-by-Step Guide to a CNPL-Based β-Galactosidase Assay

This protocol provides a robust framework for measuring β-galactosidase activity in various samples, including cell lysates and purified enzyme preparations. The protocol is adapted from established methods for similar chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and optimized for CNPL.[3][5][6][7]

Reagents and Buffers

-

Assay Buffer (Z-buffer): 100 mM sodium phosphate buffer, pH 7.3, containing 10 mM KCl, 1 mM MgSO₄, and 50 mM β-mercaptoethanol. The β-mercaptoethanol should be added fresh before use. The pH should be adjusted at the assay temperature (e.g., 37°C).

-

CNPL Substrate Solution: Prepare a stock solution of CNPL (e.g., 10 mg/mL) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final working concentration in the assay will need to be optimized but a starting point of 1-2 mM is recommended.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃). This solution raises the pH to >11, which effectively stops the enzymatic reaction.[5]

-

Enzyme Sample: Purified β-galactosidase or cell lysate containing the enzyme.

Assay Procedure

-

Prepare the Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, add the appropriate volume of Assay Buffer.

-

Pre-incubate: Equilibrate the Assay Buffer and the enzyme sample to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Add Enzyme: Add a known volume of the enzyme sample to the Assay Buffer. The amount of enzyme should be adjusted to ensure that the reaction rate is linear over the desired time course.

-

Initiate the Reaction: Start the reaction by adding the CNPL Substrate Solution to the mixture. Mix gently but thoroughly.

-

Incubate: Incubate the reaction at the chosen temperature for a defined period (e.g., 15-60 minutes). The incubation time should be sufficient to generate a measurable color change but short enough to remain within the initial linear rate of the reaction.

-

Stop the Reaction: Terminate the reaction by adding a volume of the Stop Solution.

-

Measure Absorbance: Measure the absorbance of the solution at 405 nm using a spectrophotometer or a microplate reader. Use a blank reaction containing all components except the enzyme to zero the instrument.

Experimental Workflow Diagram

Caption: Experimental workflow for the β-galactosidase assay using CNPL.

Applications in Research and Drug Development

The robust and sensitive nature of the CNPL-based assay makes it a valuable tool in various research and development settings.

Reporter Gene Assays

In molecular biology, the lacZ gene, which encodes β-galactosidase, is a widely used reporter gene.[8] The activity of β-galactosidase, as measured by the cleavage of CNPL, can be used to quantify the expression of a gene of interest that is under the control of a specific promoter or regulatory element.

High-Throughput Screening (HTS) for Enzyme Inhibitors and Activators

The colorimetric nature of the CNPL assay is well-suited for high-throughput screening (HTS) of large compound libraries to identify potential inhibitors or activators of β-galactosidase.[9] Such screens are crucial in drug discovery programs targeting diseases where β-galactosidase activity is dysregulated. The assay can be readily adapted to a microplate format, allowing for the rapid and simultaneous testing of thousands of compounds.[10][11]

Enzyme Characterization and Kinetics

The continuous nature of the spectrophotometric assay allows for detailed kinetic studies of β-galactosidase. By varying the concentration of CNPL, researchers can determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), providing insights into the enzyme's catalytic efficiency and substrate affinity.[10]

Conclusion

The enzymatic cleavage of 2-Chloro-4-nitrophenyl-β-D-lactoside provides a sensitive, reliable, and quantitative method for measuring β-galactosidase activity. The simplicity of the colorimetric readout, combined with the well-defined stoichiometry of the reaction, makes this substrate an invaluable tool for researchers in molecular biology, biochemistry, and drug discovery. The detailed protocol and the underlying principles presented in this guide are intended to empower scientists to effectively utilize CNPL in their research endeavors, from fundamental studies of enzyme function to high-throughput screening for novel therapeutics.

References

-

Anonymous. (2003, April 1). β-Galactosidase. CSBSJU. Retrieved from [Link]

-

ResearchGate. (2025, August 6). High Throughput Screening for Inhibitors of Alpha-Galactosidase. Retrieved from [Link]

- Rao, M. R. K., & Narasimhan, S. A. (n.d.). Β- Galactosidase Optimization Using Response Surface Methodology. International Journal of Pharmaceutical & Biological Archives.

- Sambrook, J., & Russell, D. W. (2006). Beta-galactosidase assay. CSH Protocols, 2006(1).

-

Roth Lab. (2000, September 7). Beta-Galactosidase Activity Assay. Retrieved from [Link]

- Rocha-Mendoza, D., et al. (2021). Screening and characterization of β-galactosidase activity in lactic acid bacteria for the valorization of acid whey. Journal of Dairy Science, 104(12), 12534-12544.

- Eglen, R. M., & Singh, R. (2003). Beta Galactosidase Enzyme Fragment Complementation as a High-Throughput Screening Protease Technology. Combinatorial chemistry & high throughput screening, 6(4), 381–387.

- Szymańska, K., et al. (2022). Modeling and Optimization of β-Galactosidase Entrapping in Polydimethylsiloxane-Modified Silica Composites. International Journal of Molecular Sciences, 23(10), 5488.

- Wang, L., et al. (2019). Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems. International journal of molecular sciences, 20(4), 923.

-

Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23). Retrieved from [Link]

-

Agilent. (n.d.). Manual: Beta-galactosidase Assay Kit. Retrieved from [Link]

- Tooke, C. L., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules (Basel, Switzerland), 29(2), 284.

- Geng, P., et al. (2007). High-throughput microtiter plate-based chromogenic assays for glycosidase inhibitors. Applied microbiology and biotechnology, 75(2), 441–446.

- Tooke, C. L., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 284.

Sources

- 1. Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23) | Helier Scientific ltd [helierscientific.com]

- 2. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 4. 2-Chloro-4-nitrophenyl-Beta-D-lactoside (CAS 120583-41-7) | Abcam [abcam.com]

- 5. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 6. Screening and characterization of β-galactosidase activity in lactic acid bacteria for the valorization of acid whey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. promega.com [promega.com]

- 9. beta-Galactosidase Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput microtiter plate-based chromogenic assays for glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the 2-Chloro-4-nitrophenyl-β-D-lactoside β-Lactosidase Assay

Introduction: A High-Sensitivity Chromogenic Assay for β-Lactosidase Activity

β-Lactosidase, also known as β-D-galactoside galactohydrolase, is a glycoside hydrolase enzyme that plays a pivotal role in the hydrolysis of β-galactosides into their constituent monosaccharides. In molecular biology, the E. coli lacZ gene, which encodes for β-lactosidase, is a widely utilized reporter gene for monitoring gene expression. Furthermore, the detection of β-lactosidase activity is crucial in various fields, including food science, clinical diagnostics, and high-throughput drug screening.

Traditionally, the activity of β-lactosidase is quantified using chromogenic substrates that yield a colored product upon enzymatic cleavage. While o-nitrophenyl-β-D-galactopyranoside (ONPG) has been the substrate of choice for many years, the quest for enhanced sensitivity has led to the development of alternative substrates. 2-Chloro-4-nitrophenyl-β-D-lactoside (CNPL) has emerged as a highly sensitive chromogenic substrate for the detection of β-lactosidase activity.

The principle of the assay is straightforward: β-lactosidase catalyzes the hydrolysis of the colorless CNPL into D-galactose and 2-chloro-4-nitrophenol (CNP). The resulting CNP is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The rate of CNP formation is directly proportional to the β-lactosidase activity in the sample.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of CNPL for the sensitive determination of β-lactosidase activity. We will delve into the underlying principles, provide a detailed experimental protocol, and offer insights into data analysis and assay optimization.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of 2-Chloro-4-nitrophenyl-β-D-lactoside (CNPL) by β-lactosidase. The enzyme cleaves the β-glycosidic bond, releasing D-galactose and the chromophore 2-chloro-4-nitrophenol (CNP).

Caption: Enzymatic hydrolysis of CNPL by β-lactosidase.

The liberated 2-chloro-4-nitrophenol is a yellow-colored compound with a maximum absorbance at 405 nm. The intensity of the yellow color, measured spectrophotometrically, is directly proportional to the amount of CNP produced and, consequently, to the activity of the β-lactosidase enzyme. The pKa of CNP is approximately 5.5, which is an important consideration for the pH of the assay buffer to ensure the chromophore is in its colored, deprotonated form.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| 2-Chloro-4-nitrophenyl-β-D-lactoside (CNPL) | MedChemExpress | HY-111409 |

| β-Lactosidase from Aspergillus oryzae | Sigma-Aldrich | G5160 |

| Sodium Phosphate Monobasic | Sigma-Aldrich | S0751 |

| Sodium Phosphate Dibasic | Sigma-Aldrich | S0876 |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 |

| β-Mercaptoethanol | Sigma-Aldrich | M3148 |

| Sodium Carbonate (Na₂CO₃) | Sigma-Aldrich | S7795 |

| 96-well clear, flat-bottom microplates | Corning | 3596 |

| Microplate reader capable of measuring absorbance at 405 nm | Molecular Devices | SpectraMax i3x |

Experimental Protocols

This protocol is designed for a 96-well microplate format, which is ideal for high-throughput applications. The volumes can be scaled up for use in standard cuvettes.

Reagent Preparation

-

Assay Buffer (100 mM Sodium Phosphate, 1 mM MgCl₂, 50 mM β-Mercaptoethanol, pH 7.3):

-

Prepare a 1 M stock solution of Sodium Phosphate buffer, pH 7.3, by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions.

-

To prepare 100 mL of Assay Buffer, combine:

-

10 mL of 1 M Sodium Phosphate buffer, pH 7.3

-

100 µL of 1 M MgCl₂ stock solution

-

350 µL of 14.3 M β-Mercaptoethanol

-

89.55 mL of deionized water

-

-

Adjust the final pH to 7.3 if necessary. This buffer should be prepared fresh daily.

-

-

CNPL Substrate Solution (10 mM):

-

Dissolve 49.8 mg of CNPL (MW: 497.84 g/mol ) in 10 mL of Assay Buffer.

-

Gentle warming and vortexing may be required to fully dissolve the substrate.

-

Store in small aliquots at -20°C, protected from light.

-

-

β-Lactosidase Enzyme Solution:

-

Prepare a stock solution of β-lactosidase in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically.

-

For initial experiments, a stock solution of 1 mg/mL can be prepared, from which serial dilutions are made.

-

-

Stop Solution (1 M Sodium Carbonate):

-

Dissolve 10.6 g of sodium carbonate in 100 mL of deionized water.

-

Assay Procedure

The following workflow outlines the steps for performing the β-lactosidase assay using CNPL.

Caption: Experimental workflow for the CNPL β-lactosidase assay.

Step-by-Step Protocol:

-

Prepare the Microplate:

-

Add 50 µL of Assay Buffer to each well of a 96-well microplate.

-

Include wells for blanks (no enzyme), negative controls (no substrate), and positive controls (known concentration of β-lactosidase).

-

-

Add Enzyme:

-

Add 25 µL of your β-lactosidase samples (e.g., cell lysates, purified enzyme dilutions) to the appropriate wells.

-

For the blank wells, add 25 µL of the buffer used to prepare your enzyme samples.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5 minutes to bring the reaction components to the optimal temperature.

-

-

Initiate the Reaction:

-

Add 25 µL of the 10 mM CNPL Substrate Solution to all wells to start the reaction. The total reaction volume will be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C. The incubation time will depend on the enzyme concentration and should be optimized to ensure the reaction remains in the linear range. A typical incubation time is between 15 and 60 minutes.

-

For kinetic assays, the absorbance can be read at regular intervals (e.g., every 1-2 minutes) without the addition of a stop solution.

-

-

Stop the Reaction:

-

For endpoint assays, stop the reaction by adding 100 µL of 1 M Sodium Carbonate Stop Solution to each well. The high pH of the stop solution will denature the enzyme and ensure that the CNP is in its fully deprotonated, colored form.

-

-

Measure Absorbance:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis and Interpretation

The activity of β-lactosidase is calculated based on the amount of 2-chloro-4-nitrophenol (CNP) produced over time. The Beer-Lambert law is used for this calculation:

A = εbc

Where:

-

A is the absorbance at 405 nm

-

ε is the molar extinction coefficient of CNP (14,580 M⁻¹ cm⁻¹)

-

b is the path length of the light through the sample in cm

-

c is the concentration of CNP in M

Calculation of β-Lactosidase Activity:

-

Correct for Background Absorbance: Subtract the absorbance of the blank (no enzyme) from the absorbance of all other wells.

-

Calculate the Concentration of CNP:

-

Determine the path length (b) of your reaction volume in the microplate well. This can be obtained from the microplate manufacturer's specifications or by measuring a solution with a known absorbance in both a cuvette and the microplate. For many 96-well plates with a 200 µL final volume, the path length is approximately 0.5 cm.

-

Rearrange the Beer-Lambert equation to solve for concentration: c = A / (εb)

-

-

Calculate Enzyme Activity:

-

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.

-

Activity (µmol/min) = (c (mol/L) * Total Volume (L)) / Incubation Time (min) * 10⁶ (µmol/mol)

-

To obtain the specific activity, divide the activity by the amount of protein in the sample (e.g., in mg).

-

| Parameter | Value | Source |

| Molar Extinction Coefficient (ε) of CNP at 405 nm | 14,580 M⁻¹ cm⁻¹ | |

| Wavelength for Absorbance Measurement | 405 nm | |

| Optimal pH | ~7.3 | [1] |

| Incubation Temperature | 37°C | [1] |

Assay Optimization and Validation

To ensure the reliability and accuracy of your results, it is essential to optimize and validate the assay for your specific experimental conditions.

-

Enzyme Concentration: Perform a titration of the β-lactosidase concentration to determine the optimal amount that results in a linear reaction rate over the desired incubation time.

-

Substrate Concentration: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme for CNPL, perform the assay with varying concentrations of the CNPL substrate. This will also ensure that the substrate concentration used in the routine assay is not limiting.

-

Incubation Time: A time-course experiment should be conducted to establish the linear range of the reaction. The absorbance should increase linearly with time.

-

Controls: Always include appropriate positive and negative controls in your experimental setup.

Applications in Research and Drug Development

The high sensitivity of the CNPL β-lactosidase assay makes it particularly suitable for a range of applications:

-

Reporter Gene Assays: The enhanced sensitivity allows for the detection of low levels of gene expression, which is particularly useful for studying weak promoters or in systems with low transfection efficiency.

-

High-Throughput Screening (HTS): In drug discovery, β-lactosidase assays are employed in HTS campaigns to identify inhibitors or activators of specific cellular pathways. The robust and sensitive nature of the CNPL assay is advantageous for miniaturized HTS formats.

-

Enzyme Characterization: The assay can be used to study the kinetic properties of β-lactosidase from various sources and to investigate the effects of potential inhibitors.

-

Quality Control: In the food industry, this assay can be used for the quality control of lactose-free products by measuring residual lactase activity.

Conclusion

The 2-Chloro-4-nitrophenyl-β-D-lactoside (CNPL) based assay offers a sensitive and reliable method for the quantification of β-lactosidase activity. Its straightforward protocol, coupled with the ease of spectrophotometric detection, makes it an excellent alternative to the traditional ONPG assay, especially in applications where high sensitivity is paramount. By following the detailed protocol and optimization guidelines presented in this application note, researchers can confidently employ this assay to achieve accurate and reproducible results in their studies of β-lactosidase.

References

- A Novel Regulated Hybrid Promoter That Permits Autoinduction of Heterologous Protein Expression in Kluyveromyces lactis. Applied and environmental microbiology, 85(14).

Sources

Application Notes and Protocols: Spectrophotometric Assay of β-Galactosidase Activity with Chlorophenol Red-β-D-galactopyranoside (CPRG)

Abstract

This comprehensive guide details the principles and execution of a highly sensitive spectrophotometric assay for quantifying β-galactosidase activity using the chromogenic substrate Chlorophenol Red-β-D-galactopyranoside (CPRG). We delve into the biochemical mechanism, provide field-tested protocols for both endpoint and kinetic analyses, and offer expert insights into assay optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals who utilize the lacZ reporter gene system or study β-galactosidase enzymology. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Superiority of CPRG for β-Galactosidase Detection

The E. coli lacZ gene, encoding the enzyme β-galactosidase, is a cornerstone of molecular biology, widely employed as a reporter gene to study promoter activity, gene expression, and transfection efficiency.[1] A successful reporter system hinges on an assay that is sensitive, reliable, and straightforward. While several substrates for β-galactosidase exist, Chlorophenol Red-β-D-galactopyranoside (CPRG) has emerged as a superior choice for spectrophotometric quantification.

Upon enzymatic cleavage by β-galactosidase, the CPRG substrate releases the intensely colored chromophore, Chlorophenol Red.[1][2][3] This reaction produces a distinct color change from yellow-orange to dark red, which can be accurately measured by a spectrophotometer at an absorbance maximum between 570 and 595 nm.[1][2][4]

Key advantages of the CPRG-based assay include:

-

Enhanced Sensitivity: The CPRG assay is up to 10 times more sensitive than traditional methods using o-nitrophenyl-β-D-galactopyranoside (ONPG).[1][3] This is critical for applications involving cells that are difficult to transfect or express low levels of the reporter gene.[1][3]

-

Rapid Reaction Rate: CPRG often facilitates a faster reaction, accelerating data acquisition, which is particularly beneficial in high-throughput screening environments.[2]

-

High Water Solubility: The substrate and its resulting chromophore are highly soluble in aqueous buffers, preventing precipitation and ensuring a homogenous assay system.[4][5]

Principle of the Assay: A Mechanistic View

The spectrophotometric assay is based on a single enzymatic step. β-galactosidase catalyzes the hydrolysis of the β-galactoside bond in CPRG. This cleavage event liberates two products: D-galactose and the chromogenic compound Chlorophenol Red (CPR).

The CPRG substrate itself is a pale yellow-orange color. However, the liberated CPR, at a neutral to slightly alkaline pH, exhibits a strong, dark red color. The intensity of this color is directly proportional to the amount of CPR produced, which in turn is a direct measure of β-galactosidase activity under conditions of substrate saturation. The absorbance of the solution is measured at a wavelength between 570-595 nm to quantify the concentration of the CPR product.[1][4]

Caption: Enzymatic hydrolysis of CPRG by β-galactosidase.

Assay Design and Optimization: A Scientist's Perspective

The robustness of any enzymatic assay lies in the careful control of its core parameters. Merely following a kit protocol is insufficient; understanding the causality behind each component is essential for generating high-quality, reproducible data.

| Parameter | Recommended Range | Rationale & Expert Insights |

| CPRG Substrate Conc. | 1-5 mM | Causality: The reaction rate is dependent on substrate concentration until saturation is reached (Vmax). Operating at or near saturation ensures that the reaction velocity is proportional only to the enzyme concentration, a key principle of Michaelis-Menten kinetics.[6] Insight: For most crude cell lysates, 1-2 mM CPRG is sufficient. Always verify that you are in a substrate-saturated condition by testing a higher concentration and observing no significant increase in reaction rate.[6] |

| pH | 6.0 - 8.0 | Causality: Like all enzymes, β-galactosidase has an optimal pH range for catalytic activity. Deviations can lead to reduced activity and inaccurate measurements. The pKa of the released Chlorophenol Red also influences its molar absorptivity. Insight: A buffer pH of 7.2-7.5 is a common and effective starting point, balancing enzyme activity with chromophore stability.[6] |

| Temperature | 25°C - 37°C | Causality: Enzymatic reactions are temperature-dependent. Higher temperatures increase the reaction rate up to a point, after which the enzyme begins to denature. Insight: While 37°C provides a faster reaction,[7] maintaining a consistent temperature is more critical than the absolute value. Room temperature (~25°C) is often sufficient and can reduce variability from incubator fluctuations. |

| Cell Lysis | Chemical Lysis | Causality: The assay measures intracellular β-galactosidase; therefore, complete and reproducible cell lysis is paramount for releasing the enzyme into the solution. Incomplete lysis is a major source of error. Insight: Lysis buffers containing a non-ionic detergent like Triton X-100 (e.g., at 1%) are highly effective.[7] For certain cell types, a freeze-thaw cycle prior to adding lysis buffer can enhance enzyme release.[7] A 2017 study highlighted that optimizing detergent choice (e.g., Saponin) can significantly increase signal sensitivity.[8] |

| Controls | Blanks, Negative, Positive | Causality: Controls are non-negotiable for a self-validating assay. Insight: Blank: Contains all reagents except the enzyme source (lysate) to zero the spectrophotometer. Negative Control: Lysate from mock-transfected or untransfected cells to measure endogenous β-galactosidase activity. This background value must be subtracted from all experimental readings. Positive Control: A known amount of purified β-galactosidase to confirm that all reagents are active. |

Detailed Experimental Protocols

Safety Precaution: Always wear gloves and eye protection. CPRG powder and solutions can cause staining of skin and clothing.[7]

Reagent and Material Preparation

| Reagent | Preparation & Storage |

| CPRG Stock Solution (25X) | Dissolve CPRG powder in a suitable buffer (e.g., Buffer A from Agilent kit, or 100 mM sodium phosphate, pH 7.2) to a final concentration of ~25-30 mM. Aliquot and store protected from light at -20°C. Stable for at least one month.[7] |

| Assay Reaction Buffer | Example: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0. The exact composition can be optimized. Many commercial kits provide a proprietary buffer. |

| 1X CPRG Working Solution | Immediately before use, dilute the 25X CPRG Stock Solution 1:25 into the appropriate assay buffer. Discard any unused 1X solution.[7] |

| Cell Lysis Buffer | Example: 250 mM Tris-HCl (pH 8.0) with 0.1% Triton X-100. Store at room temperature. |

| Stop Solution | 1 M Sodium Carbonate (Na2CO3). Store at room temperature. This is only required for the endpoint assay. |

Protocol 1: Endpoint Assay (96-Well Plate Format)

This protocol is ideal for high-throughput screening where total activity after a fixed time is the primary metric.[9]

Caption: Workflow for the CPRG Endpoint Assay.

Step-by-Step Methodology:

-

Cell Lysis: a. Aspirate culture medium from cells grown in a multi-well plate. b. Gently wash the cell monolayer once with 1X Phosphate-Buffered Saline (PBS). c. Aspirate the PBS and add an appropriate volume of Cell Lysis Buffer (e.g., 100 µL for a 24-well plate well). d. Incubate at room temperature for 10-15 minutes with gentle swirling to ensure complete lysis.[10] e. Transfer the lysate to a microcentrifuge tube and spin at >12,000 x g for 5 minutes at 4°C to pellet cell debris.[7] f. Carefully transfer the supernatant (clarified lysate) to a new, pre-chilled tube. This is your enzyme source.

-

Assay Reaction: a. Pipette 20-50 µL of clarified cell lysate into the wells of a clear, flat-bottom 96-well plate. It is crucial to run samples in triplicate. b. Setup Controls:

- Blank: 20-50 µL of Lysis Buffer only.

- Negative Control: 20-50 µL of lysate from mock-transfected cells. c. Prepare the 1X CPRG Working Solution. d. To initiate the reaction, add 130 µL of the 1X CPRG Working Solution to each well for a final volume of 150-180 µL.[7] Record the start time. e. Incubate the plate at a constant temperature (e.g., 37°C) for 30 minutes to several hours. The incubation time depends on the level of enzyme expression and should be optimized to ensure the absorbance reading falls within the linear range of your spectrophotometer (typically 0.1 - 1.0).[7] f. Terminate the reaction by adding 80 µL of Stop Solution to each well.[7]

-

Data Acquisition: a. Read the absorbance of the plate at a wavelength between 570 nm and 595 nm using a microplate reader. b. It is recommended to read the plate within 2 hours of adding the stop solution, as the color may begin to oxidize.[7]

Protocol 2: Kinetic Assay (96-Well Plate Format)

This protocol provides richer data, allowing for the determination of the initial reaction velocity (V₀). It is the preferred method for detailed enzyme characterization and inhibitor studies.[11]

Step-by-Step Methodology:

-

Cell Lysis & Assay Setup: Perform steps 1 and 2a-c from the Endpoint Assay protocol (4.2). Do not prepare a stop solution.

-

Data Acquisition: a. Pre-set your microplate reader to kinetic mode, with readings scheduled to be taken every 1-2 minutes for a total period of 30-60 minutes. The reader should be set to maintain the desired assay temperature (e.g., 37°C). b. Place the 96-well plate in the reader. c. Initiate the reaction by using the plate reader's injectors to add 130 µL of 1X CPRG Working Solution to each well, or by quickly adding it manually and immediately starting the read protocol. d. The reader will automatically record the absorbance at 570-595 nm at each time point.

Data Analysis and Interpretation

1. Correct for Background: For both assay types, first subtract the average absorbance of the Blank wells from all other readings. Then, subtract the average absorbance of the Negative Control wells from your experimental sample readings. This corrected absorbance is directly proportional to the β-galactosidase activity from your reporter construct.

2. Endpoint Assay Calculation: For endpoint assays, the final corrected absorbance value is your relative measure of enzyme activity. To compare different experiments, it is essential to normalize this activity to the total protein concentration of the lysate.

3. Kinetic Assay Calculation: For kinetic assays, plot absorbance vs. time for each sample. Identify the linear portion of the curve (usually the initial phase of the reaction). The slope of this linear portion represents the reaction rate (V₀), expressed as ΔAbs/min. This rate is the most accurate measure of enzyme activity.

4. Calculating Specific Activity (Optional but Recommended): To control for variations in cell number or lysis efficiency, calculate the specific activity. a. Determine the total protein concentration of each cell lysate (in mg/mL) using a standard protein assay (e.g., BCA or Bradford). b. Use the following formula: Specific Activity (Units/mg) = [β-galactosidase Activity (ΔAbs/min) / Protein Conc. (mg/mL)] / Volume of lysate used (mL)

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Color Development | 1. Incomplete cell lysis.2. Low transfection efficiency or weak promoter.3. Inactive reagents (CPRG degraded).4. Incorrect assay temperature. | 1. Optimize lysis protocol: add a freeze-thaw step or increase detergent concentration.[7]2. Increase incubation time (up to 24 hours).[3] Optimize transfection conditions.3. Prepare fresh 1X CPRG Working Solution from a new aliquot.4. Verify incubator/plate reader temperature.[3] |

| Color Develops Too Quickly / High Absorbance | 1. β-galactosidase concentration is too high. | 1. Decrease the incubation time for endpoint assays.2. Dilute the cell lysate with Lysis Buffer before adding it to the assay plate and re-run the experiment.[3][7] |

| High Background in Negative Controls | 1. Significant endogenous β-galactosidase activity in the cell line.2. CPRG substrate is auto-hydrolyzing. | 1. This is cell-line dependent. Ensure you always subtract this background. If it is too high, consider a different reporter system.2. Ensure CPRG stock is stored correctly at -20°C and protected from light. Prepare working solution fresh. |

| Poor Reproducibility (High CV in Replicates) | 1. Inaccurate pipetting.2. Temperature fluctuations across the plate or between experiments.3. Incomplete mixing of reagents in wells. | 1. Use calibrated pipettes and proper technique (e.g., reverse pipetting for viscous lysates).2. Ensure the plate is incubated evenly. Allow all reagents to come to assay temperature before starting.3. Gently tap the plate or use an orbital shaker after adding reagents to ensure a homogenous mixture. |

References

- Vertex AI Search. (2026).

-

G-Biosciences. (n.d.). β-Galactosidase Assay (CPRG). [Link]

-

OZ Biosciences. (n.d.). CPRG assay kit - Beta-Gal. [Link]

-

Seroude Lab, Queen's University. (n.d.). CPRG test. [Link]

-

AMSBIO. (n.d.). Enhanced β-Galactosidase Assay Kit (CPRG). [Link]

-

Agilent Technologies, Inc. (2010). High Sensitivity β-Galactosidase Assay Kit. [Link]

-

Jendresen, C. B., Daws, M. R., & Nilsson, L. N. G. (2017). An Improved CPRG Colorimetric Ligand-Receptor Signal Transduction Assay Based on Beta-Galactosidase Activity in Mammalian BWZ-reporter Cells. Vascular Pharmacology, 99, 37-45. [Link]

-

G-Biosciences. (n.d.). β-Galactosidase Assay (CPRG) Protocol. ResearchGate. [Link]

-

Patsnap. (2025). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. [Link]

-

ResearchGate. (2023). What are the advantages and disadvantages of using endpoint and kinetic method, and which among them is preferred during analyte testing?. [Link]

-

Stanford University. (n.d.). B-Gal Assay. [Link]

Sources

- 1. CPRG Assay for sensitive detection of beta galactosidase reporter in transfected cells [gbiosciences.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. CPRG Chlorophenol red-β-D-galactopyranoside | Sigma-Aldrich [sigmaaldrich.com]

- 5. moleculardepot.com [moleculardepot.com]

- 6. CPRG test [seroudelab.biology.queensu.ca]

- 7. hpst.cz [hpst.cz]

- 8. An improved CPRG colorimetric ligand-receptor signal transduction assay based on beta-galactosidase activity in mammalian BWZ-reporter cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. assayquant.com [assayquant.com]

Application Note: A High-Throughput Chromogenic Assay for Cellobiohydrolase Activity Using 2-Chloro-4-nitrophenyl-β-D-lactoside

Introduction: The Critical Role of Cellobiohydrolase and the Need for Robust Assays

Cellobiohydrolases (CBHs) are exo-acting cellulolytic enzymes that play a pivotal role in the breakdown of cellulose, the most abundant biopolymer on Earth.[1][2] These enzymes processively cleave cellobiose units from the ends of cellulose chains, a critical step in the enzymatic saccharification of lignocellulosic biomass for the production of biofuels and other bio-based chemicals.[3][4] Given their industrial significance, the accurate and efficient quantification of CBH activity is essential for enzyme discovery, characterization, and process optimization.

Traditionally, CBH activity has been measured using insoluble substrates like Avicel, which, while representative of natural cellulose, present significant challenges in terms of handling, reproducibility, and suitability for high-throughput screening formats.[2][5] Chromogenic substrates offer a powerful alternative, providing a soluble and homogenous assay system that is both sensitive and easily automated.[4] This application note provides a detailed protocol and technical insights for the use of 2-Chloro-4-nitrophenyl-β-D-lactoside (CNPL) as a chromogenic substrate for the reliable measurement of cellobiohydrolase activity.

Principle of the CNPL-Based Assay

The assay is based on the enzymatic hydrolysis of the glycosidic bond in CNPL by cellobiohydrolase. The enzyme recognizes the lactoside moiety and cleaves the bond, releasing lactose and the chromogenic molecule, 2-chloro-4-nitrophenol (CNP).

In its protonated form, CNP is colorless. The reaction is typically conducted at an acidic to neutral pH optimal for CBH activity. To quantify the enzymatic activity, the reaction is terminated by the addition of a strong alkaline solution, such as sodium carbonate or Tris buffer at a high pH.[6] This pH shift instantly denatures the enzyme, stopping the reaction, and deprotonates the liberated CNP to form the 2-chloro-4-nitrophenolate ion. This ion exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of CNP released and thus to the cellobiohydrolase activity.

Assay Principle Workflow

Caption: Enzymatic cleavage of CNPL by CBH and subsequent colorimetric detection.

Core Advantages of the CNPL Method

-

Homogeneous Assay: As a soluble substrate, CNPL eliminates the complications of mixing and sampling associated with insoluble substrates like cellulose.

-

High Sensitivity: The distinct color of the 2-chloro-4-nitrophenolate ion and its high molar extinction coefficient allow for the detection of low levels of enzyme activity.

-

Ease of Use & Automation: The simple "mix-and-read" format is readily adaptable to 96-well or 384-well plates, making it ideal for high-throughput screening (HTS) of enzyme libraries or inhibitor compounds.

-

Kinetic Analysis: The continuous release of the chromophore allows for real-time kinetic measurements, although end-point assays with an alkaline stop solution significantly enhance sensitivity.[4]

Experimental Design and Optimization

The reliability of the CNPL assay is contingent upon the careful optimization of several key parameters. The following table summarizes these critical factors and provides field-proven starting points for assay development.

| Parameter | Recommended Range | Rationale & Expert Insight |

| pH | Reaction: 4.5 - 6.0Stop: >10.0 | CBH enzymes typically exhibit optimal activity in a slightly acidic environment (e.g., pH 4.8 for many fungal cellulases).[7] The stop solution must be sufficiently alkaline to completely halt the reaction and ensure full deprotonation of the released CNP for maximal signal. |

| Temperature | 37 - 50 °C | The optimal temperature is specific to the enzyme being studied. It is crucial to maintain a consistent temperature throughout the incubation period to ensure reproducible results.[7][8] |

| Substrate [CNPL] | 1 - 5 mM | The concentration should ideally be at or above the Michaelis-Menten constant (KM) to ensure the reaction rate is proportional to the enzyme concentration, not limited by substrate availability. Non-productive binding can affect kinetics, making empirical optimization crucial.[9] |

| Enzyme Concentration | Variable | The enzyme concentration must be adjusted to ensure the reaction remains in the linear range for the chosen incubation time. The final absorbance reading should ideally fall between 0.2 and 1.5. |

| Incubation Time | 10 - 60 min | This should be optimized in tandem with the enzyme concentration. Shorter times are preferable to minimize potential product inhibition and ensure initial velocity kinetics. |

Detailed Protocols

This section provides a self-validating, step-by-step methodology for performing the CNPL assay in a 96-well plate format.

Required Materials & Reagents

-

2-Chloro-4-nitrophenyl-β-D-lactoside (CNPL)

-

Cellobiohydrolase (CBH) enzyme sample (purified or crude extract)

-

Reaction Buffer: 50 mM Sodium Acetate Buffer, pH 5.0

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

-

Standard: 2-chloro-4-nitrophenol (CNP) for generating a standard curve

-

96-well clear, flat-bottom microplates

-

Multichannel pipette

-

Incubator or water bath

-

Microplate spectrophotometer capable of reading absorbance at 405 nm

Reagent Preparation

-

50 mM Sodium Acetate Buffer (pH 5.0):

-

Dissolve 4.1 g of sodium acetate trihydrate in 900 mL of deionized water.

-

Adjust the pH to 5.0 using glacial acetic acid.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

10 mM CNPL Substrate Stock Solution:

-

Accurately weigh the required amount of CNPL.

-

Dissolve in the 50 mM Sodium Acetate Buffer. Gentle warming (to ~40°C) may be required to fully dissolve the substrate. Do not boil.

-

Prepare fresh or store in small aliquots at -20°C, protected from light.

-

-

1 M Sodium Carbonate Stop Solution:

-

Dissolve 10.6 g of anhydrous sodium carbonate in 100 mL of deionized water.

-

Store at room temperature.

-

-

2-chloro-4-nitrophenol (CNP) Standard Stock (10 mM):

-

Prepare a 10 mM stock solution of CNP in a solvent like ethanol or DMSO.

-

From this stock, prepare a series of dilutions (e.g., 0 to 200 µM) in the Reaction Buffer to construct a standard curve.

-

Experimental Workflow

The following workflow is designed for a total reaction volume of 200 µL per well.

Caption: Step-by-step workflow for the 96-well plate CBH assay.

Plate Layout Recommendation:

-

Test Wells: Reaction Buffer + Enzyme + CNPL

-

Substrate Blank (BS): Reaction Buffer + Buffer (no enzyme) + CNPL

-

Enzyme Blank (BE): Reaction Buffer + Enzyme + Buffer (no CNPL)

-

Standard Curve Wells: Known concentrations of CNP + Stop Solution

Data Analysis and Calculation of Activity

-

Correct for Background Absorbance: Subtract the absorbance of the appropriate blank (typically the substrate blank, BS) from the absorbance of each test well.

-

Corrected Absorbance = AbsorbanceTest - AbsorbanceBS

-

-

Calculate CNP Concentration: Use the Beer-Lambert law (A = εcl) or a standard curve.

-

Molar Extinction Coefficient (ε): The molar extinction coefficient for 2-chloro-4-nitrophenol at 405 nm under alkaline conditions is 14,580 M-1cm-1 .[10]

-

Path Length (l): For a 200 µL volume in a standard 96-well plate, the path length is typically ~0.5 cm. This must be empirically determined for your specific plate and reader or bypassed by using a standard curve.

Formula: Concentration of CNP (µM) = (Corrected Absorbance × 106) / (ε × l)

-

-

Calculate Enzyme Activity: One unit (U) of cellobiohydrolase activity is defined as the amount of enzyme that liberates 1 µmol of 2-chloro-4-nitrophenol per minute under the specified assay conditions.

Formula: Activity (U/mL) = [CNP produced (µmol/L)] / [Incubation Time (min) × Enzyme Volume in reaction (mL)] × [Total Reaction Volume (L)]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Absorbance | 1. Spontaneous hydrolysis of CNPL.2. Contaminated reagents. | 1. Prepare substrate solution fresh.2. Check the pH and quality of the buffer and water. Run a blank with substrate only. |

| Low or No Activity | 1. Inactive enzyme.2. Incorrect assay conditions (pH, temp).3. Presence of an inhibitor in the sample. | 1. Verify enzyme activity with a known positive control or alternative assay.2. Re-optimize pH and temperature for your specific enzyme.3. Test for inhibition by diluting the enzyme sample. |

| Poor Reproducibility | 1. Inaccurate pipetting.2. Temperature fluctuations.3. Reaction time not consistent across wells. | 1. Calibrate pipettes. Use a multichannel pipette to start reactions simultaneously.2. Ensure uniform heating of the microplate.3. Use a multichannel pipette to add the stop solution quickly and consistently. |

| Non-linear Reaction Rate | 1. Substrate depletion.2. Product inhibition.3. Enzyme denaturation over time. | 1. Reduce incubation time or enzyme concentration.2. Perform a time-course experiment to identify the linear range.3. Check enzyme stability under assay conditions. |

Conclusion

The use of 2-Chloro-4-nitrophenyl-β-D-lactoside provides a robust, sensitive, and highly efficient method for the quantification of cellobiohydrolase activity. Its advantages over traditional insoluble substrates make it an invaluable tool for researchers in academic and industrial settings. By following the detailed protocols and optimization guidelines presented in this application note, scientists can achieve reliable and reproducible data, accelerating research in cellulose degradation and the development of next-generation bio-based technologies.

References

-

McCleary, B. V., et al. (2014). Novel substrates for the measurement of endo-1,4-β-glucanase (endo-cellulase). Carbohydrate Research. Available at: [Link]

-

Megazyme. (n.d.). endo-CELLULASE - ASSAY PROCEDURE (CellG5 METHOD). Megazyme. Available at: [Link]

-

Das, P., et al. (2018). Cellobiohydrolase (CBH) Activity Assays. Methods in Molecular Biology. Available at: [Link]

-

Lübeck, M. (Ed.). (2018). Cellulases: Methods and Protocols. Springer. Available at: [Link]

-

Springer Nature Experiments. (2018). Cellobiohydrolase (CBH) Activity Assays. Available at: [Link]

-

Zhang, J., et al. (2020). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Journal of Hazardous Materials. Available at: [Link]

-

Sukumaran, R. K., et al. (2016). Cellobiohydrolases: Role, Mechanism, and Recent Developments. ResearchGate. Available at: [Link]

-

Voutilainen, S. P., et al. (2009). Processive action of cellobiohydrolase Cel7A from Trichoderma reesei is revealed as 'burst' kinetics on fluorescent polymeric model substrates. Biochemical Journal. Available at: [Link]

-

Várnai, A., et al. (2022). Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non-productive binding: insights from crystal structures and MD simulation. The FEBS Journal. Available at: [Link]

-

Hilden, L., et al. (2010). Practical screening of purified cellobiohydrolases and endoglucanases with α-cellulose and specification of hydrodynamics. Biotechnology for Biofuels. Available at: [Link]

-

Hilden, L., et al. (2010). Practical screening of purified cellobiohydrolases and endoglucanases with α-cellulose and specification of hydrodynamics. PMC. Available at: [Link]

-

Várnai, A., et al. (2022). Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non-productive binding: insights from crystal structures and MD simulation. PubMed. Available at: [Link]

-